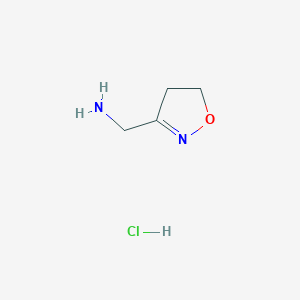

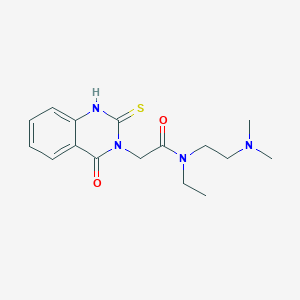

![molecular formula C23H23ClFN3O B2894088 (4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1797043-58-3](/img/structure/B2894088.png)

(4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

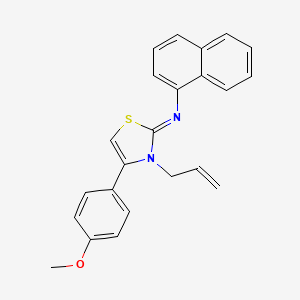

The compound contains several functional groups including a quinoline ring, a piperidine ring, and a 4-chlorophenyl group. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Piperidine is a common organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . The 4-chlorophenyl group is a phenyl group substituted with a chlorine atom .

Molecular Structure Analysis

The compound has a complex structure with multiple rings. The quinoline ring system is planar and aromatic, which contributes to the stability of the molecule . The piperidine ring is a saturated six-membered ring, which can exist in chair or boat conformations .Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . Piperidine derivatives can undergo reactions typical of secondary amines, such as alkylation, acylation, and N-oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. In general, quinoline derivatives are often crystalline solids with a characteristic odor . They are usually soluble in organic solvents and have relatively high melting and boiling points due to their aromatic nature .Applications De Recherche Scientifique

Organic Synthesis and Chemical Characterization

Research efforts have focused on the synthesis and characterization of complex chemical structures, which share similarities with the target compound. For example, studies on the synthesis of related quinoline and piperidine derivatives showcase the methodologies for constructing chemically and pharmacologically significant molecules. These compounds are often evaluated for their potential as intermediates in the synthesis of more complex molecules with desired biological activities (Zheng Rui, 2010).

Antimicrobial and Antifungal Activities

Quinoline derivatives have been extensively studied for their antimicrobial properties. The design and synthesis of new quinazolines, for instance, indicate a continued interest in developing novel compounds that can serve as potent antimicrobial agents against a range of pathogens (N. Desai, P. N. Shihora, D. Moradia, 2007). Such research underlines the potential of quinoline and piperidine-based compounds in addressing microbial resistance, suggesting a possible application area for the target compound.

Catalytic and Photocatalytic Applications

The development of metal-free photocatalysts for various organic transformations highlights the application of quinoline derivatives in sustainable chemistry. For example, studies on the oxidation of non-activated alcohols and the oxygenation of tertiary amines underpin the versatility of these compounds in facilitating environmentally friendly chemical processes (Yu Zhang, Waldemar Schilling, D. Riemer, Shoubhik Das, 2020).

Anticancer Research

The synthesis and evaluation of novel chemical entities for anticancer activity is a significant area of research. Certain quinoline and piperidine derivatives have been screened for cytotoxic effects against various tumor cell lines, demonstrating the potential of these compounds in cancer therapy (Eman M. Flefel, Hebat-Allah S. Abbas, Randa E. Abdel Mageid, Wafaa A. Zaghary, 2015). This suggests that the target compound, with its structural complexity, could be of interest in the search for new anticancer drugs.

Orientations Futures

The development of new quinoline and piperidine derivatives with improved pharmacological properties is an active area of research . Future directions could include the synthesis of new derivatives, the investigation of their biological activity, and the development of more efficient and environmentally friendly synthetic methods .

Propriétés

IUPAC Name |

[4-[2-(4-chlorophenyl)ethylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClFN3O/c24-17-6-4-16(5-7-17)10-11-26-22-19-14-18(25)8-9-21(19)27-15-20(22)23(29)28-12-2-1-3-13-28/h4-9,14-15H,1-3,10-13H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUNWUIKCQZFTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCCC4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

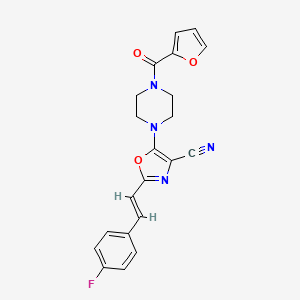

![(5-bromofuran-2-yl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2894007.png)

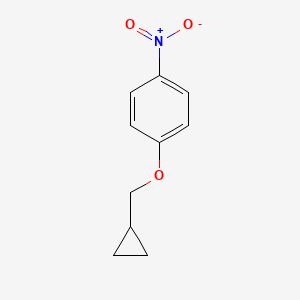

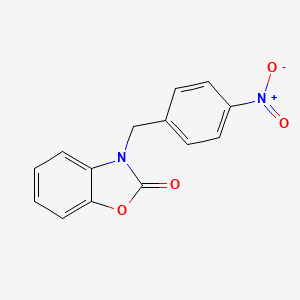

![4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2894008.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894011.png)

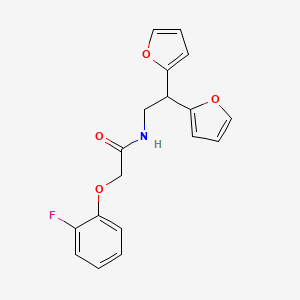

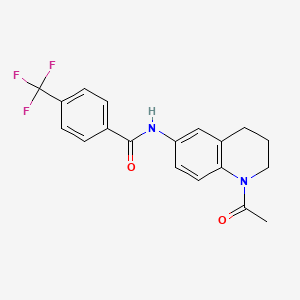

![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)